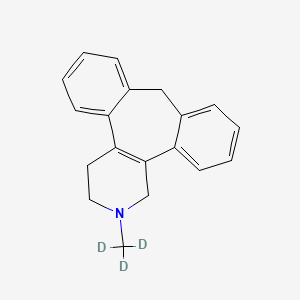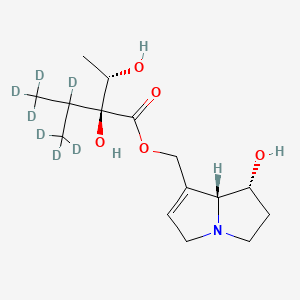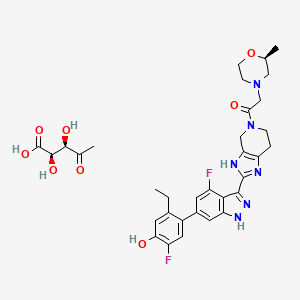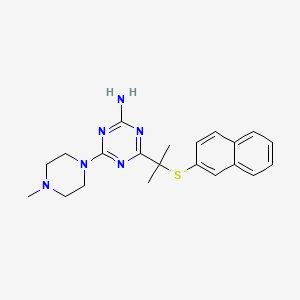
5-HT6/5-HT2AR antagonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-HT6/5-HT2AR antagonist-1: is a potent dual antagonist for both the serotonin type 6 receptor and the serotonin type 2A receptor. This compound exhibits high potency with inhibition constants of 11 nanomolar and 39 nanomolar for the respective receptors . The serotonin type 6 receptor and serotonin type 2A receptor are involved in various central nervous system functions, making this compound a significant target for therapeutic applications in neurodegenerative and psychiatric disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT6/5-HT2AR antagonist-1 involves the preparation of arylsulfonyl derivatives. One common synthetic route includes the mechanochemical synthesis of 1-(arylsulfonyl-isoindol-2-yl)piperazines . This method involves the use of a ball mill to facilitate the reaction between arylsulfonyl chloride and isoindoline derivatives in the presence of a base such as potassium carbonate. The reaction is typically carried out at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve large-scale mechanochemical synthesis or other scalable synthetic methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 5-HT6/5-HT2AR antagonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted arylsulfonyl derivatives.
科学的研究の応用
Chemistry: 5-HT6/5-HT2AR antagonist-1 is used in the study of structure-activity relationships and the development of new therapeutic agents targeting serotonin receptors .
Biology: The compound is utilized in research to understand the role of serotonin receptors in various biological processes, including cognitive function, memory, and synaptic plasticity .
Medicine: this compound has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and psychiatric disorders like schizophrenia . It is also being investigated for its procognitive and neuroprotective effects.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting serotonin receptors .
作用機序
Molecular Targets and Pathways: 5-HT6/5-HT2AR antagonist-1 exerts its effects by binding to and inhibiting the activity of serotonin type 6 and serotonin type 2A receptors . The serotonin type 6 receptor is primarily coupled to the adenylyl cyclase pathway, while the serotonin type 2A receptor is coupled to the phospholipase C pathway . By antagonizing these receptors, the compound modulates neurotransmitter release and synaptic transmission, leading to its therapeutic effects.
類似化合物との比較
SB-258585: A selective serotonin type 6 receptor antagonist with similar pharmacological properties.
Lu AE58054: A serotonin type 6 receptor antagonist investigated for its potential in treating cognitive deficits in schizophrenia.
Uniqueness: 5-HT6/5-HT2AR antagonist-1 is unique due to its dual antagonistic activity on both serotonin type 6 and serotonin type 2A receptors, making it a versatile compound for therapeutic applications in both neurodegenerative and psychiatric disorders .
特性
分子式 |
C21H26N6S |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-6-(2-naphthalen-2-ylsulfanylpropan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H26N6S/c1-21(2,28-17-9-8-15-6-4-5-7-16(15)14-17)18-23-19(22)25-20(24-18)27-12-10-26(3)11-13-27/h4-9,14H,10-13H2,1-3H3,(H2,22,23,24,25) |
InChIキー |
AFNNYMZEMGROFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC(=NC(=N1)N2CCN(CC2)C)N)SC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

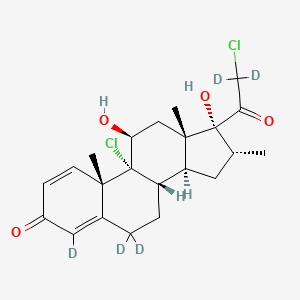
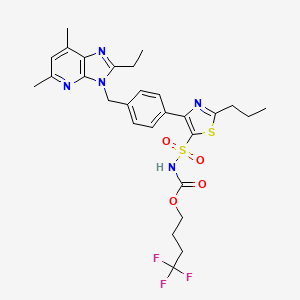
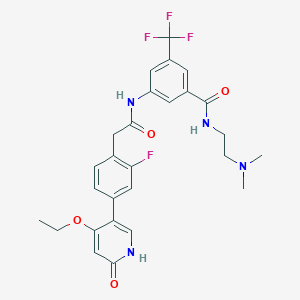
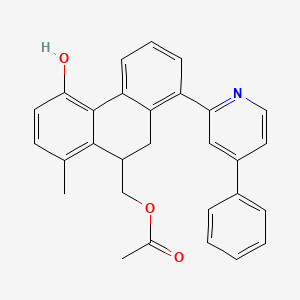


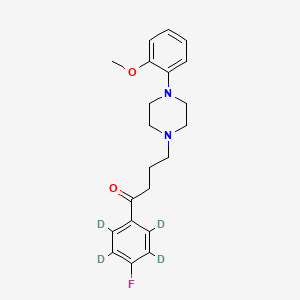
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
